molecular formula C25H25N3O4S B4613735 N-allyl-2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzamide

N-allyl-2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzamide

Cat. No.: B4613735
M. Wt: 463.6 g/mol
InChI Key: OLTKKTRNZVVXPR-UHFFFAOYSA-N
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Description

N-allyl-2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.15657746 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

N-allyl-2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzamide is involved in the synthesis and modification of various chemical compounds. For instance, the use of allyl groups as protecting groups in carbohydrate chemistry demonstrates the versatility of allyl derivatives in synthetic applications. The O-2-methylallyl group, a derivative of the allyl group, has been utilized for protecting hydroxyl groups (OH) in complex carbohydrate molecules, showcasing the importance of such groups in selective chemical transformations (Gent, Gigg, & Conant, 1973). Similarly, N-acyl derivatives of sulfonamides, including those with benzoyl groups, have been explored as potential prodrug forms, highlighting the role of such compounds in medicinal chemistry and drug development (Larsen, Bundgaard, & Lee, 1988).

Catalysis and Asymmetric Synthesis

The compound is also relevant in catalysis and asymmetric synthesis. Enantiomerically pure sulfoximines and their derivatives, including those with allyl and benzyl groups, have been prepared and used in regio- and enantioselective substitution reactions. These processes are crucial for the synthesis of chiral molecules, which are of great importance in pharmaceuticals (Scommoda, Gais, Bosshammer, & Raabe, 1996). Moreover, the use of bissulfoxides in organocatalysis for the allylation of benzoyl hydrazones shows the potential of such compounds in facilitating chemical reactions with high enantioselectivity, which is a key aspect of asymmetric synthesis (Fernández, Valdivia, Leal, & Khiar, 2007).

Properties

IUPAC Name

2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-3-17-26-25(30)22-11-7-8-12-23(22)27-24(29)20-13-15-21(16-14-20)28(33(2,31)32)18-19-9-5-4-6-10-19/h3-16H,1,17-18H2,2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTKKTRNZVVXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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